molecular formula C17H21FN2O2S2 B2768599 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-29-2

4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2768599
CAS No.: 946249-29-2
M. Wt: 368.49
InChI Key: XLSUJBFLWJNDMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The synthesis typically involves multi-step processes starting from readily available starting materials

  • Reaction Conditions: : These reactions often require stringent conditions, including the use of catalysts such as palladium, specific temperature controls, and sometimes the application of protective groups to avoid side reactions.

Industrial Production Methods

  • Scalability: : Industrial production may involve continuous flow processes to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters.

  • Reagents and Solvents: : Commonly used reagents include sulfonyl chlorides and secondary amines, while solvents might range from dimethylformamide to toluene.

Chemical Reactions Analysis

  • Types of Reactions: : This compound is capable of undergoing various chemical transformations, including:

    • Oxidation: : Conversion to sulfoxides or sulfones.

    • Reduction: : Reduction of the nitro group if present in derivatives.

    • Substitution: : Nucleophilic substitution on the benzene ring or at the sulfonamide nitrogen.

  • Common Reagents and Conditions: : For oxidation, reagents like m-chloroperoxybenzoic acid (mCPBA) are common. Reduction might involve hydrogenation catalysts like palladium on carbon. Substitution reactions often use bases like sodium hydride or potassium carbonate.

  • Major Products: : The products vary based on the reaction but can include hydroxylated, sulfinylated, or alkylated derivatives, each with distinct properties and applications.

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a ligand in transition metal catalyzed reactions due to the presence of the sulfonamide group.

  • Analytical Chemistry: : Used as a standard for developing analytical techniques such as chromatography or mass spectrometry.

Biology and Medicine

  • Pharmaceuticals: : Investigation into its potential as a therapeutic agent, given its structural similarities to known biologically active sulfonamides.

  • Biochemical Studies: : Utilized in studies of enzyme inhibition, particularly those enzymes involved in sulfur metabolism.

Industry

  • Materials Science: : Application in the development of advanced materials with specific electronic or photophysical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The exact mechanism by which 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects can be multifaceted, involving:

  • Molecular Targets: : Sulfonamide moiety interacts with sulfur-containing enzymes or proteins.

  • Pathways Involved: : Potential to inhibit specific metabolic pathways, impacting cellular processes or pathogenic organisms.

Comparison with Similar Compounds

When compared to similar compounds, such as other benzenesulfonamide derivatives:

  • Uniqueness: : The presence of the pyrrolidinyl and thiophenyl groups enhances its reactivity and potential biological activity.

  • List of Similar Compounds: : Some notable ones include:

    • 4-chloro-3-methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: : Lacks the thiophenyl group, leading to different reactivity.

    • 4-fluoro-3-methyl-N-(2-(piperidin-1-yl)ethyl)benzenesulfonamide: : Contains a piperidine instead of a pyrrolidine ring, impacting its steric and electronic properties.

This compound's distinct blend of functional groups opens doors to myriad applications in science and industry, making it a valuable subject of study.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S2/c1-13-10-15(4-5-16(13)18)24(21,22)19-11-17(14-6-9-23-12-14)20-7-2-3-8-20/h4-6,9-10,12,17,19H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSUJBFLWJNDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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